Methyl 3alpha-Acetoxy-6-ethyl-7-keto-5beta-cholanate
Description
Properties
Molecular Formula |
C29H46O5 |
|---|---|
Molecular Weight |
474.7 g/mol |
IUPAC Name |
methyl (4R)-4-[(3R,5S,6S,8S,9S,10S,13R,14S,17R)-3-acetyloxy-6-ethyl-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate |
InChI |
InChI=1S/C29H46O5/c1-7-20-24-16-19(34-18(3)30)12-14-29(24,5)23-13-15-28(4)21(17(2)8-11-25(31)33-6)9-10-22(28)26(23)27(20)32/h17,19-24,26H,7-16H2,1-6H3/t17-,19-,20+,21-,22+,23+,24+,26+,28-,29-/m1/s1 |
InChI Key |
MVCNVEOJSIFSOO-BIRUOBCZSA-N |
Isomeric SMILES |
CC[C@H]1[C@@H]2C[C@@H](CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3C1=O)CC[C@@H]4[C@H](C)CCC(=O)OC)C)C)OC(=O)C |
Canonical SMILES |
CCC1C2CC(CCC2(C3CCC4(C(C3C1=O)CCC4C(C)CCC(=O)OC)C)C)OC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3alpha-Acetoxy-6-ethyl-7-keto-5beta-cholanate involves multiple steps, starting from simpler steroidal precursors. The key steps typically include acetylation, oxidation, and esterification reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves the use of industrial reactors, continuous flow systems, and stringent quality control measures to ensure consistency and compliance with regulatory standards .
Chemical Reactions Analysis
Types of Reactions
Methyl 3alpha-Acetoxy-6-ethyl-7-keto-5beta-cholanate undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Replacement of functional groups with others, such as halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of hydroxyl groups leads to the formation of ketones, while reduction of ketones results in hydroxyl groups .
Scientific Research Applications
Methyl 3alpha-Acetoxy-6-ethyl-7-keto-5beta-cholanate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex steroidal compounds.
Biology: Studied for its potential effects on cellular processes and metabolic pathways.
Medicine: Investigated for its role in the synthesis of obeticholic acid, which is used to treat liver diseases.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of Methyl 3alpha-Acetoxy-6-ethyl-7-keto-5beta-cholanate involves its interaction with specific molecular targets and pathways. As an intermediate in the synthesis of obeticholic acid, it plays a role in modulating bile acid pathways and liver function. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Research Findings and Data
Physicochemical Properties
Biological Activity
Methyl 3alpha-Acetoxy-6-ethyl-7-keto-5beta-cholanate is a bile acid derivative that exhibits significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound belongs to the class of bile acids, characterized by a steroid structure with specific functional groups that enhance its biological activity. Its chemical formula is , featuring an acetoxy group at the 3-position and a keto group at the 7-position. The presence of these modifications influences its solubility and interaction with biological membranes.
1. Bile Acid Signaling:
Bile acids, including methyl 3alpha-acetoxy derivatives, act as signaling molecules through the activation of nuclear receptors such as the farnesoid X receptor (FXR) and membrane-bound TGR5 receptors. These receptors play crucial roles in regulating lipid metabolism, glucose homeostasis, and energy expenditure .
2. Impact on Lipid Metabolism:
Research indicates that methyl 3alpha-acetoxy derivatives can modulate lipid profiles by enhancing the emulsification of fats in the intestine, thus improving nutrient absorption and potentially aiding in weight management .
3. Antimicrobial Activity:
Bile acids exhibit antimicrobial properties by preventing the overgrowth of bacteria in the intestines, which can be beneficial in maintaining gut health and preventing infections .
Table 1: Summary of Biological Activities
Case Studies
Case Study 1: Weight Management
A study evaluated the effects of methyl 3alpha-acetoxy derivatives on body weight and fat composition in obese models. Results indicated a significant reduction in body fat percentage and an increase in resting metabolic rate, suggesting its potential as a thermogenic agent .
Case Study 2: Gut Health
Another investigation focused on the antimicrobial properties of bile acid derivatives, including methyl 3alpha-acetoxy compounds. The findings demonstrated a reduction in pathogenic bacterial populations in the intestines, highlighting their role in gut microbiome regulation .
Future Directions
The potential therapeutic applications of this compound warrant further exploration. Future research should aim at:
- Clinical Trials: Conducting human clinical trials to assess safety and efficacy for weight management and metabolic disorders.
- Mechanistic Studies: Elucidating detailed molecular mechanisms underlying its signaling pathways.
- Formulation Development: Exploring formulation strategies to enhance bioavailability and therapeutic efficacy.
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing Methyl 3α-Acetoxy-6-ethyl-7-keto-5β-cholanate, and how can reaction yields be optimized?
- Methodological Answer: Synthesis typically involves acetylating the hydroxyl group at the 3α position and introducing the 6-ethyl and 7-keto substituents via selective oxidation or alkylation. A validated approach includes refluxing precursor compounds (e.g., methyl cholanate derivatives) with acetylating agents like acetic anhydride in dioxane or ethanol, followed by crystallization from solvents such as ethyl acetate or hexane. Reaction optimization may require adjusting catalyst concentrations (e.g., triethylamine) and monitoring reaction progress via thin-layer chromatography (TLC) .
Q. How is the structural integrity of Methyl 3α-Acetoxy-6-ethyl-7-keto-5β-cholanate confirmed in synthetic workflows?
- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substituent positions (e.g., 3α-acetoxy, 6-ethyl). High-resolution mass spectrometry (HRMS) validates molecular weight, while melting point analysis (e.g., 71–73°C for analogous compounds) corroborates purity. Comparative analysis with reference data from published spectra of structurally similar steroids (e.g., 7-ketodeoxycholic acid derivatives) is recommended .
Q. What analytical techniques are suitable for assessing the purity of this compound in biological matrices?
- Methodological Answer: Reverse-phase HPLC with UV detection (210–254 nm) or LC-MS/MS is preferred for quantifying the compound in complex mixtures. Sample preparation often involves liquid-liquid extraction using ethyl acetate or solid-phase extraction (SPE) cartridges. Purity thresholds (>95%) can be verified via peak integration and comparison with certified reference standards .
Advanced Research Questions
Q. How do steric and electronic effects of substituents (e.g., 6-ethyl, 3α-acetoxy) influence the compound’s reactivity in derivatization reactions?
- Methodological Answer: The 3α-acetoxy group may hinder axial hydroxyl group reactions due to steric bulk, while the 7-keto moiety enhances electrophilicity, facilitating nucleophilic additions. Comparative kinetic studies using methyl cholanate derivatives (e.g., methyl 7α-hydroxy-3α-succinoyloxy-5β-cholanoate) suggest that substituent positioning alters reaction pathways via steric hindrance or electronic modulation. Isotopic labeling (e.g., deuterated acetyl groups) can track reaction mechanisms .
Q. How can conflicting data on metabolic stability of this compound across in vitro and in vivo studies be resolved?
- Methodological Answer: Meta-analytical frameworks should categorize studies by model systems (e.g., liver microsomes vs. rodent models) and experimental variables (e.g., incubation time, enzyme inhibitors). Statistical heterogeneity can be addressed via subgroup analysis or mixed-effects models. Content expertise is critical to identify confounders, such as interspecies differences in cytochrome P450 activity .
Q. What strategies mitigate degradation of the 7-keto group during long-term storage or biological assays?
- Methodological Answer: Stabilization methods include storing the compound in anhydrous dimethyl sulfoxide (DMSO) at -80°C under nitrogen to prevent oxidation. Adding antioxidants (e.g., butylated hydroxytoluene) or chelating agents (e.g., EDTA) to assay buffers inhibits metal-catalyzed degradation. Accelerated stability studies under varying pH and temperature conditions can identify optimal storage parameters .
Data Interpretation and Experimental Design
Q. How should researchers design dose-response studies to evaluate the compound’s activity in modulating bile acid receptors?
- Methodological Answer: Use a logarithmic concentration range (e.g., 1 nM–100 µM) to capture EC₅₀ values. Include positive controls (e.g., chenodeoxycholic acid) and negative controls (vehicle-only treatments). Receptor binding assays (e.g., fluorescence polarization) combined with siRNA knockdown of target receptors (e.g., FXR) can confirm specificity. Data normalization to baseline activity minimizes inter-experimental variability .
Q. What computational tools are effective for predicting the compound’s interactions with steroid-binding proteins?
- Methodological Answer: Molecular docking software (e.g., AutoDock Vina) paired with homology models of target proteins (e.g., human serum albumin) can predict binding affinities. Molecular dynamics simulations (e.g., GROMACS) assess conformational stability of ligand-protein complexes. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding constants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
